molecular formula C8H16N4S B1297978 2-Amino-5-diisopropylamino-1,3,4-thiadiazole CAS No. 72269-92-2

2-Amino-5-diisopropylamino-1,3,4-thiadiazole

Cat. No. B1297978
CAS RN: 72269-92-2
M. Wt: 200.31 g/mol
InChI Key: NMKUIHQPXZUGIB-UHFFFAOYSA-N
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Description

2-Amino-5-diisopropylamino-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The 1,3,4-thiadiazole ring is a crucial structural motif in medicinal chemistry due to its biological activity and its utility as a building block in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various methods. One approach involves the electrochemical oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, which allows for the construction of 3-substituted 5-amino-1,2,4-thiadiazoles under catalyst- and oxidant-free conditions . Another method includes the reagent-based cyclization of thiosemicarbazide intermediates on solid-phase, leading to the formation of 2-amino/amido-1,3,4-thiadiazole derivatives . Additionally, I2-mediated oxidative C-N and N-S bond formations in water have been developed as an environmentally benign strategy for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles .

Molecular Structure Analysis

The molecular and electronic structure of 1,3,4-thiadiazole derivatives has been extensively studied using density functional theory (DFT) calculations. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized by spectroscopic techniques and single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of hydrogen bonding and strong conjugative interactions within the molecule . Similarly, the structure of 2-amino-1,3,4-thiadiazole and its 5-substituted derivatives has been investigated in various solvents, showing that the amino tautomer dominates and dictates the structure of these compounds .

Chemical Reactions Analysis

The 1,3,4-thiadiazole ring can undergo various chemical reactions, including acylation, to yield a range of functionalized derivatives. For example, mono, di, and tetra 2-amino-1,3,4-thiadiazole compounds were synthesized and further reacted with acyl chloride derivatives to produce acylated products . The reactivity of 5-substituted 2-amino-1,3,4-thiadiazoles towards bromination and subsequent reaction with amines has also been demonstrated, leading to amino-1,3,4-thiadiazole derivatives with pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. The electronic properties, such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, dipole moment, polarizability, and hyperpolarizability, have been calculated to understand the behavior of these compounds . These properties are significant as they can affect the bioactivity and potential applications of the compounds, such as their use as non-linear optical (NLO) materials or in anticancer therapy .

Scientific Research Applications

Anticancer Agents Development

  • Field : Medical and Pharmaceutical Research .
  • Application : The 2-amino-1,3,4-thiadiazole structure has emerged as a promising foundation for the development of anticancer agents .
  • Methods : This involves the synthesis of various compounds using the 2-amino-1,3,4-thiadiazole structure and testing their antitumor properties in various in vitro and in vivo models .
  • Results : The compounds target a diverse range of molecular pathways, showing potential as anticancer agents .

Intermediate for Ceftraoline

  • Field : Pharmaceutical Manufacturing .
  • Application : 2-Amino-1,3,4-thiadiazole is used as an intermediate for ceftraoline .
  • Methods : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The outcome of this application is the production of ceftraoline, a pharmaceutical drug .

Synthesis Technique Improvement

  • Field : Chemical Engineering .
  • Application : The compound is used in a synthesis technique that improves the yield and reduces environmental pollution .
  • Methods : The synthesis technique involves obtaining 2-amino-5-bromo-1,3,4-thiadiazoles from 2-amino-1,3,4-thiadiazoles through dripping bromine under the condition that with the pyridine is catalyzer .
  • Results : The use of pyridine not only improves the speed of response in this technology, but also improves the yield of the product .

Preparation of Cation Blue X-BL Intermediate

  • Field : Dye Manufacturing .
  • Application : The compound is used in the preparation of a cation blue X-BL intermediate .
  • Methods : The method involves gradually adding bromothiadiazole into diisopropylamine for reaction .
  • Results : The method disclosed by the invention is mild in reaction conditions, greatly reduces the reaction risk level, improves the production safety, and is high in yield of the obtained product .

Safety And Hazards

2-Amino-1,3,4-thiadiazole is a poison by subcutaneous and intraperitoneal routes . It is an experimental teratogen and has other experimental reproductive effects . When heated to decomposition, it emits very toxic fumes of NOx and SOx .

Future Directions

Many of the reported 2-amino-1,3,4-thiadiazole derivatives can be considered as lead compounds for drug synthesis . Furthermore, taking into account the reactivity of the amine group in the derivatization process, 2-amino-1,3,4-thiadiazole moiety may be a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .

properties

IUPAC Name

2-N,2-N-di(propan-2-yl)-1,3,4-thiadiazole-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4S/c1-5(2)12(6(3)4)8-11-10-7(9)13-8/h5-6H,1-4H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKUIHQPXZUGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=NN=C(S1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354168
Record name 2-amino-5-diisopropylamino-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-diisopropylamino-1,3,4-thiadiazole

CAS RN

72269-92-2
Record name N2,N2-Bis(1-methylethyl)-1,3,4-thiadiazole-2,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72269-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-5-diisopropylamino-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-Thiadiazole-2,5-diamine, N2,N2-bis(1-methylethyl)
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